

# Application Notes and Protocols for (±)-LY-426965 Dihydrochloride Administration in Mice

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (±)-LY-426965 dihydrochloride

Cat. No.: B1675695

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Disclaimer

Specific dosage and administration data for **(±)-LY-426965 dihydrochloride** in mice are not readily available in the public domain. The following application notes and protocols are based on data from preclinical studies of closely related mGlu2/3 receptor agonists, such as eglumetad (the active metabolite of LY-426965), LY379268, and LY404039. Researchers should use this information as a starting point and conduct appropriate dose-finding studies for their specific mouse model and experimental paradigm.

## Introduction

(±)-LY-426965 is a prodrug of eglumetad (LY354740), a potent and selective agonist for the metabotropic glutamate receptors 2 and 3 (mGlu2/3). These receptors are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. Activation of mGlu2/3 receptors generally leads to a reduction in glutamate release, which has therapeutic potential in a variety of central nervous system (CNS) disorders, including anxiety and schizophrenia. This document provides detailed protocols and application notes for the administration of **(±)-LY-426965 dihydrochloride** to mice for preclinical research.

## Quantitative Data Summary

The following table summarizes dosage information for mGlu2/3 receptor agonists structurally and functionally related to (±)-LY-426965, as used in rodent models. This data can serve as a reference for designing initial dose-ranging studies.

Compound	Animal Model	Dosage Range	Route of Administration	Observed Effects	Reference
LY379268	Mice	10 mg/kg	Intraperitoneal (i.p.)	Neuroprotection against NMDA-induced excitotoxicity. <a href="#">[1]</a>	<a href="#">[1]</a>
LY404039	Mice	3 - 10 mg/kg	Not specified	Anxiolytic-like effects in the marble burying test. <a href="#">[2]</a>	<a href="#">[2]</a>
LY379268	Rats	3 mg/kg/day	Osmotic mini-pump	Desensitization of agonist activation of G-protein signaling. <a href="#">[3]</a>	<a href="#">[3]</a>
LY354740	Rats	Not specified	Intraperitoneal (i.p.)	Attenuation of restraint-stress-induced c-Fos expression. <a href="#">[4]</a>	<a href="#">[4]</a>

## Experimental Protocols

### Materials

- (±)-LY-426965 dihydrochloride

- Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS), or a solution specified by the compound supplier)
- Sterile syringes (1 ml) and needles (e.g., 25-27 gauge for intraperitoneal and subcutaneous injections)
- Animal scale
- Appropriate mouse strain for the study (e.g., C57BL/6J, BALB/c, or a specific disease model)

## Compound Preparation

- Calculate the required amount of **(±)-LY-426965 dihydrochloride** based on the desired dose (mg/kg) and the body weight of the mice.
- Dissolve the compound in a sterile vehicle. The choice of vehicle should be based on the solubility of the compound and its compatibility with the chosen route of administration. It is recommended to consult the manufacturer's instructions for solubility information.
- Ensure the final solution is sterile. If the vehicle is not pre-sterilized, the final solution should be filtered through a 0.22 µm sterile filter.
- Prepare fresh solutions on the day of the experiment to ensure stability and potency.

## Administration Routes

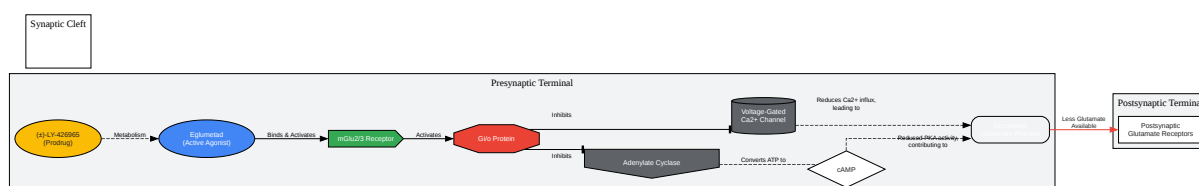
The choice of administration route depends on the desired pharmacokinetic profile and the experimental design. Common routes for systemic administration in mice include intraperitoneal (i.p.), subcutaneous (s.c.), and oral gavage (p.o.).

- Restrain the mouse by gently grasping the loose skin over the neck and back, ensuring the animal is secure but not distressed.
- Position the mouse with its head tilted slightly downwards to move the abdominal organs away from the injection site.
- Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and other organs.

- Insert the needle at a 15-30 degree angle into the peritoneal cavity.
- Aspirate gently to ensure no blood or urine is drawn, which would indicate improper needle placement.
- Inject the solution slowly. The typical injection volume for an adult mouse is 0.1-0.5 ml.
- Withdraw the needle and return the mouse to its cage.
- Monitor the animal for any signs of distress or adverse reactions.
- Restrain the mouse as described for the i.p. injection.
- Lift a fold of skin over the back, between the shoulder blades, to form a "tent".
- Insert the needle into the base of the skin tent, parallel to the body.
- Aspirate gently to check for blood.
- Inject the solution. The volume can be larger than for i.p. injections, but it is advisable to keep it under 1 ml per site.
- Withdraw the needle and gently massage the area to help disperse the solution.
- Return the mouse to its cage and monitor its behavior.

## Visualizations

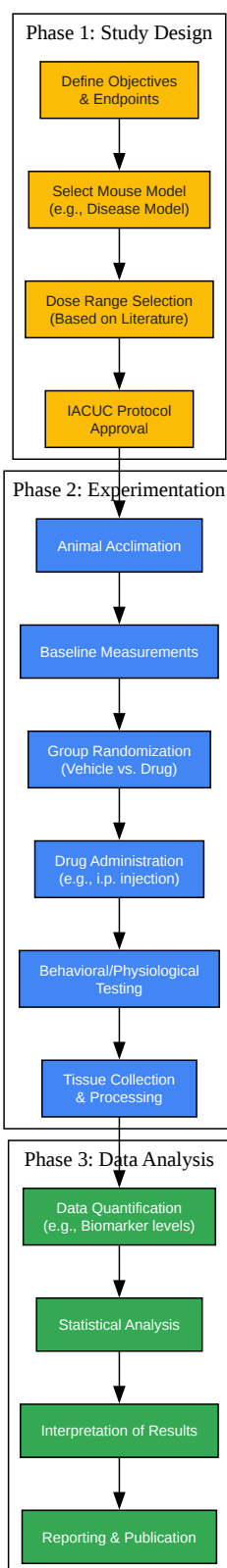
### Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of (±)-LY-426965 as an mGlu2/3 receptor agonist.

## Experimental Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for a preclinical study in mice using (±)-LY-426965.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The Use of Knock-Out Mice Unravels Distinct Roles for mGlu2 and mGlu3 Metabotropic Glutamate Receptors in Mechanisms of Neurodegeneration/Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mGlu2/3 Receptor Agonists LY354740 and LY379268 Differentially Regulate Restraint-Stress-Induced Expression of c-Fos in Rat Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for (±)-LY-426965 Dihydrochloride Administration in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675695#ly-426965-dihydrochloride-dosage-and-administration-in-mice]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)